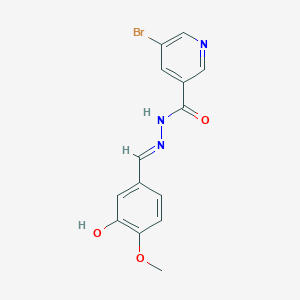

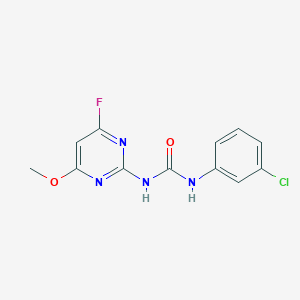

![molecular formula C16H17NO3 B5525820 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydroxybenzaldehydes with other chemical entities. For example, Özay et al. (2013) described the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques and X-ray analysis (Özay, Yıldız, Ünver, & Durlu, 2013). Similarly, Medetalibeyoğlu et al. (2018) synthesized a compound through the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, optimized using various computational methods (Medetalibeyoğlu, Beytur, & Yüksek, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime has been elucidated using various spectroscopic methods. The structure is often confirmed by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, UV-visible spectroscopy, and sometimes X-ray crystallography, providing insights into the arrangement of atoms and functional groups within the molecule (Özay et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime and related compounds involves various reactions. For instance, Plourde and Spaetzel (2002) achieved the regioselective protection of the hydroxyl group in a related benzaldehyde, indicating the compound's reactivity towards protective group chemistry (Plourde & Spaetzel, 2002). Yoo et al. (1990) discussed the introduction of a new protecting group for carboxylic acids, highlighting the compound's versatility in synthesis (Yoo, Kim Hye, & Kyu, 1990).

Scientific Research Applications

Oxidation Reactions

Methoxy substituted benzyl derivatives, including benzaldehydes, are used to study oxidation mechanisms. The oxidation of methoxy substituted benzyl phenyl sulfides can distinguish between oxidants that react via single electron transfer and those which react by direct oxygen atom transfer. This has implications for understanding the behavior of high-valent oxoruthenium compounds in oxidation reactions and could be relevant for the study of similar methoxy benzaldehyde oximes (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

Methoxybenzyl alcohols and their derivatives, such as 4-methoxybenzyl alcohol, have been used in studies on selective photocatalytic oxidation to corresponding aldehydes. This process proceeds at high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere and UV-light irradiation. Such research may offer insights into the photocatalytic potential of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Higashimoto et al., 2009).

Enzyme Catalysis

Research into enzyme-catalyzed reactions, such as those involving benzaldehyde derivatives, can provide insights into the synthesis of complex organic molecules. For example, benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, showcasing the enzyme's utility in asymmetric synthesis and the potential application areas for similar compounds (Kühl et al., 2007).

Photolysis and Oxidative Reactions

The study of photolysis and oxidative reactions involving methoxybenzyl derivatives can reveal pathways for the formation of various products, including aldehydes and acids. These reactions are essential for understanding the chemical behavior of methoxybenzyl compounds under different conditions and could be relevant for the study of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime (Adam, Güsten, & Schulte‐Frohlinde, 1974).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-3-5-13(6-4-12)11-20-15-8-7-14(10-17-18)9-16(15)19-2/h3-10,18H,11H2,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXDXFTIULFQC-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

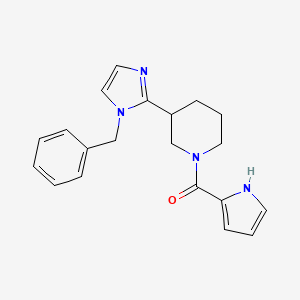

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

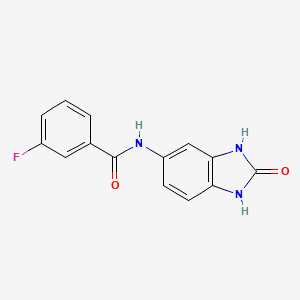

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

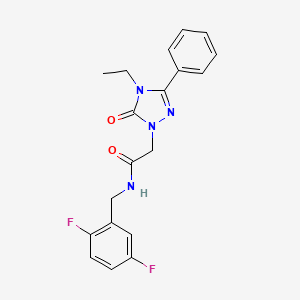

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)